(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a benzo[f]chromene core, a 4-cyanophenyl group, and an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Benzo[f]chromene Core: : This step often involves cyclization reactions of appropriate precursors. For instance, starting from a 2-hydroxybenzaldehyde derivative, a cyclization reaction can be induced using acidic or basic conditions to form the benzo[f]chromene core .
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Introduction of the 4-Cyanophenyl Group: : The 4-cyanophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzo[f]chromene intermediate with a 4-cyanophenyl halide under basic conditions .
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Formation of the Imino Linkage: : The final step involves the formation of the imino group. This can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions to form the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as flow chemistry, microwave-assisted synthesis, and mechanochemical methods can be employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[f]chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The 4-cyanophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[f]chromene derivatives depending on the electrophile used.
Scientific Research Applications
(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(4-Cyanophenyl)glycine Derivatives: These compounds share the 4-cyanophenyl group and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: These compounds have similar heterocyclic structures and are used in various chemical and pharmaceutical applications.
Imidazole Multicarboxylate-Based MOFs: These metal-organic frameworks share structural features and are used in materials science.
Uniqueness
(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is unique due to its specific combination of a benzo[f]chromene core, a 4-cyanophenyl group, and an imino linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
3-(4-cyanophenyl)iminobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2/c22-12-13-5-8-15(9-6-13)24-21-18(20(23)25)11-17-16-4-2-1-3-14(16)7-10-19(17)26-21/h1-11H,(H2,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQXAUPIPZUXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C#N)O3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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